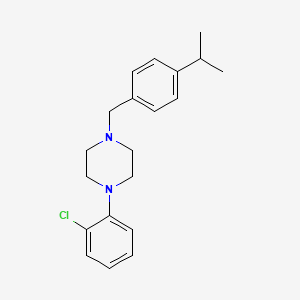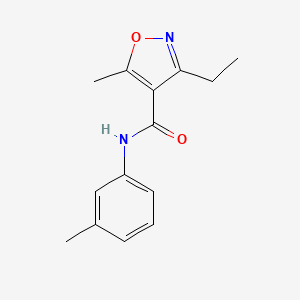
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide, also known as EMIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMIM is a synthetic compound that belongs to the isoxazole family of compounds. Its chemical structure consists of a five-membered ring containing an oxygen and nitrogen atom, and a carboxamide group attached to a phenyl ring.
作用機序
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It is also believed to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and to protect against oxidative stress. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. This compound is also relatively stable and can be stored for extended periods of time without significant degradation.
One of the limitations of this compound is its relatively low solubility in water. This can make it difficult to work with in certain experimental settings. This compound is also relatively expensive compared to other compounds that have similar anti-inflammatory properties.
将来の方向性
There are a number of potential future directions for research on 3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the development of new derivatives of this compound that have improved solubility and bioavailability.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use in the treatment of inflammatory diseases and has been shown to have a number of biochemical and physiological effects. While there are limitations to the use of this compound in certain experimental settings, there are a number of potential future directions for research on this compound.
合成法
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-methylbenzoyl chloride with 5-methylisoxazole in the presence of a base such as triethylamine. The resulting product is then treated with ethylamine to obtain this compound.
科学的研究の応用
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicine. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.
特性
IUPAC Name |
3-ethyl-5-methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-12-13(10(3)18-16-12)14(17)15-11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPGTTHARGFFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

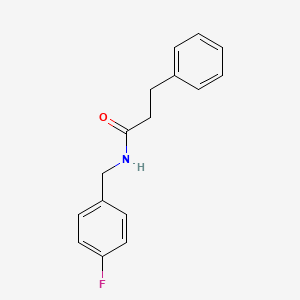
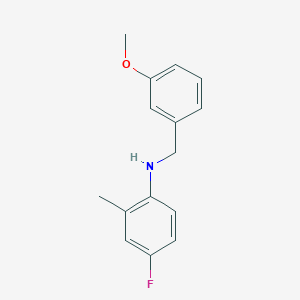

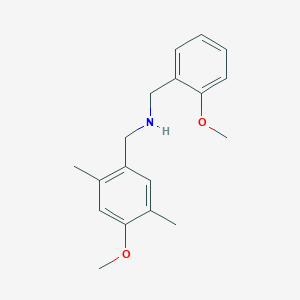
![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)
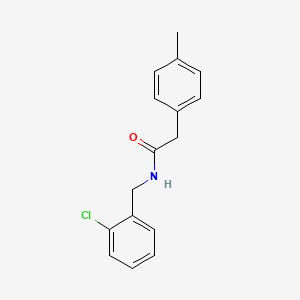

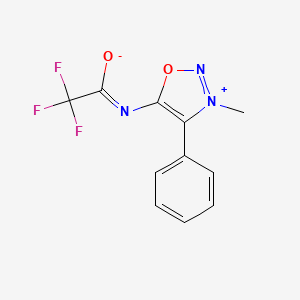



![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)
